N-Allylsalicylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECWHJOALGVHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151995 | |
| Record name | N-Allylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-62-7 | |
| Record name | 2-Hydroxy-N-2-propen-1-ylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allylsalicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylsalicylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158443 | |
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| Record name | N-Allylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allylsalicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Allylsalicylamide and Its Structural Analogues
Historical and Classical Synthetic Approaches
Traditional methods for the synthesis of salicylamides, including N-allylsalicylamide, have relied on established organic chemistry reactions. These pathways often involve the activation of the carboxylic acid group of salicylic (B10762653) acid to facilitate the reaction with an amine.
The synthesis of salicylamides has been approached through several conventional routes. A common method involves the reaction of salicylic acid and an amine, such as aniline (B41778), using phosphorus trichloride (B1173362) as a condensing agent. googleapis.com Another classical approach is the "salol reaction," where phenyl salicylate (B1505791) (salol) is heated with an amine to form the corresponding salicylamide (B354443). googleapis.com This method was first reported by M. Schopff in 1892. googleapis.com
For this compound specifically, one of the earliest documented syntheses involves treating allylisocyanate with salicylic acid. oup.com An alternative pathway begins with the hydrolysis of allyl isothiocyanate to produce allylamine (B125299), which is then reacted with methyl salicylate to form the target amide. archive.org
Other established laboratory methods include:
Acid Chloride Route: Salicylic acid can be converted to its more reactive acid chloride derivative, salicyloyl chloride, which then readily reacts with allylamine. sigmaaldrich.comchemicalbook.com
Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are widely used to facilitate the coupling of carboxylic acids and amines by acting as a dehydrating agent. wikipedia.orgfishersci.comnih.gov This reaction is often catalyzed by a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfishersci.nlnih.gov
While classical methods are well-documented, they often present challenges in terms of reproducibility and yield. A study noted that the synthesis of this compound as described in prior literature was not sufficiently reproducible. pitt.edu The reaction between salicylic acid (III) and allylisothiocyanate (IV), for instance, was reported to yield 25 mole-% of this compound (I), but researchers found this result was not consistently achievable. pitt.edu Such inconsistencies necessitate further optimization to develop reliable and efficient synthetic protocols.
Examination of Literature-Reported Reaction Pathways
Advanced and Optimized Synthetic Strategies
To overcome the limitations of classical methods, research has focused on developing more efficient, reproducible, and environmentally benign synthetic strategies. These include detailed reaction condition analyses, the use of mechanochemistry, and the application of metal catalysts.
To address the issue of poor reproducibility in the synthesis of this compound, a reaction analysis study was conducted to determine the optimal conditions. pitt.edu By monitoring the reaction through the volume measurement of the gaseous carbon oxysulfide byproduct, researchers were able to refine the process. The optimized method involves reacting salicylic acid with allylamine in an aqueous solution of sodium hydroxide. This improved procedure consistently produces this compound with a significantly higher yield of 38.7-39.5 mole-%. pitt.edu
| Method | Reactants | Key Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Classical Method | Salicylic Acid, Allylisothiocyanate | Not specified | ~25 mole-% (reproducibility issues) | pitt.edu |
| Optimized Method | Salicylic Acid, Allylamine | Aqueous Sodium Hydroxide, Heat | 38.7-39.5 mole-% | pitt.edu |
Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, has emerged as a powerful, environmentally friendly alternative to traditional solvent-based synthesis. mdpi.comajol.info This technique has been successfully applied to the one-pot synthesis of related tetradentate Schiff base ligands, such as salophen and salen derivatives, and their metal complexes. mdpi.comrsc.orgnih.gov
The reactions are typically carried out in a ball mill, often with minimal or no solvent (liquid-assisted grinding). mdpi.com For example, salen-type ligands have been formed readily in a shaker-type ball mill from their corresponding diamine and aldehyde precursors within 30-60 minutes. rsc.org The resulting ligand can then be reacted in the same vessel with a metal salt to form the metal complex, demonstrating a highly efficient one-pot, two-step synthesis that avoids the need for solvent-based purification of intermediates. rsc.org This approach is noted for its operational simplicity and short reaction times (around 1 hour for many derivatives). mdpi.com
Transition metal catalysis offers a versatile and efficient platform for forming C-N bonds, a key step in the synthesis of amides and their derivatives. mdpi.com Palladium- and copper-catalyzed reactions are particularly prominent in this area. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are effective for the alkenylation of various nitrogen-containing compounds. nih.gov For instance, Pd(II)-catalyzed trifluoroethoxylation of N-sulfonylbenzamides has been achieved, showcasing the metal's utility in modifying amide derivatives. beilstein-journals.org
Copper-Catalyzed Reactions: Copper catalysts have been used for the alkenylation of aziridines with alkenyl boronic acids. nih.gov Copper-catalyzed cross-coupling has also been employed to synthesize benzoimidazolylethylamine derivatives from aziridines. mdpi.com
Rhodium-Catalyzed Reactions: Rh(III) catalysts have been used in cascade reactions to synthesize complex heterocyclic structures like N-naphthyl pyrazoles. mdpi.com
These metal-catalyzed strategies, while not yet specifically detailed for this compound itself in the reviewed literature, represent advanced synthetic routes that could be adapted for the synthesis of its derivatives, offering high efficiency and functional group tolerance. mdpi.com
Metal-Free Synthetic Methodologies
The synthesis of salicylamides and their derivatives without the use of transition metals is a significant area of research, driven by the need for more sustainable and cost-effective chemical processes. One prominent metal-free approach involves the use of hypervalent iodine reagents. These reagents have been successfully employed in the synthesis of dibenzoxazepinones from salicylamide precursors through arylocyclization reactions. rsc.orgrsc.org This method features a two-stage process that begins with the selective O-arylation of the salicylamide's phenolic hydroxyl group using diaryliodonium salts. This is followed by an electrophilic aromatic amination, which can be induced either chemically or through electrosynthesis with hypervalent iodine reagents to complete the cyclization. rsc.org
The versatility of hypervalent iodine catalysis is further demonstrated in its application for the oxidative C–N coupling, which facilitates the synthesis of various benzimidazolinones under metal-free conditions. mdpi.comresearchgate.net This approach is considered environmentally friendly as it avoids transition-metal catalysts and complex equipment. mdpi.com Researchers have also developed methods for the N-arylation of amines and various nitrogen-containing heterocycles using diaryliodonium salts, which serve as effective aryl group donors in the absence of metal catalysts. beilstein-journals.orgmdpi.com These reactions are often promoted by a base and can proceed under mild conditions. mdpi.com
Other metal-free strategies include the direct, regioselective iodination of N-fused heterocycles using a combination of molecular iodine and tert-butylhydroperoxide (TBHP), which generates an electrophilic iodine species in situ. rsc.org Furthermore, the hydroamination of alkynes, a fundamental C-N bond-forming reaction, has been achieved without metal catalysts by using specific solvents like ethylene (B1197577) glycol that promote the reaction through hydrogen bonding and proton exchange. thieme.de
Sustainable and Green Chemistry Approaches in Amide Synthesis
The development of sustainable and green methods for amide bond formation is a key focus in modern chemistry, aiming to reduce environmental impact and improve efficiency. sioc-journal.cn Traditional methods often rely on harsh conditions and stoichiometric coupling agents, which generate significant waste. rsc.org
A notable green approach involves biocatalysis. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), allows for the direct coupling of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic method operates under mild conditions and produces amides with high yields and purity, often without the need for extensive purification. nih.gov Another innovative strategy employs a Covalent Organic Framework (COF) as a heterogeneous photocatalyst. dst.gov.in This system can synthesize amides directly from alcohols under red light irradiation, offering high efficiency, mild reaction conditions, and excellent recyclability of the catalyst. dst.gov.in
Solvent-free, or solid-state, synthesis represents another important green chemistry technique. One such method involves the reaction of a carboxylic acid and urea, using boric acid as a simple and readily available catalyst. researchgate.net The reactants are triturated and then heated directly, leading to a rapid and efficient formation of the amide product without the need for hazardous solvents. researchgate.net The "Safe and Sustainable by Design" (SSbD) framework further guides the development of greener processes by considering the entire lifecycle of chemicals, including the toxicity of substrates and products. rsc.org This has led to exploratory approaches that use in silico filtering to select safer amine and acid building blocks for biocatalytic amide synthesis. rsc.org
Precursor Chemistry and Starting Material Considerations
A direct and straightforward method for the synthesis of this compound involves the reaction between salicylic acid and allylisothiocyanate. pitt.edu This reaction is typically carried out by heating a mixture of the two precursors.
The process involves placing salicylic acid and allylisothiocyanate in a round-bottom flask equipped with a reflux condenser and heating the mixture in an oil bath. pitt.edu The reaction commences as the temperature rises, indicated by vigorous gas evolution, which is likely carbon oxysulfide (COS). pitt.edu The reaction is maintained at an elevated temperature for a period to ensure completion. Following the reaction, the mixture is cooled, and the product, this compound, is isolated and purified. Purification can be achieved through a series of steps including dissolution in a solvent like ether, precipitation, filtration, and distillation of the filtrate to remove unreacted starting materials. pitt.edu
Research into optimizing this reaction has shown that the molar ratio of the reactants and the reaction time significantly influence the yield. Optimal conditions have been identified as a molar ratio of 1:2 for salicylic acid to allylisothiocyanate, a bath temperature of 150°C, and a reaction time of 30 minutes, which can produce a yield of approximately 40%. pitt.edu
Reaction Conditions for this compound Synthesis
| Parameter | Condition |
|---|---|
| Reactant 1 | Salicylic Acid |
| Reactant 2 | Allylisothiocyanate |
| Molar Ratio (Salicylic Acid:Allylisothiocyanate) | 1:2 |
| Temperature | 150°C |
| Reaction Time | 30 minutes |
This table presents the optimized reaction conditions for the synthesis of this compound from salicylic acid and allylisothiocyanate. pitt.edu
The synthesis of salicylamides often involves the reaction of an amine with a salicylic acid derivative. A classic example is the "salol reaction," where phenyl salicylate (salol) is heated with an amine to form the corresponding salicylamide. epo.orggoogle.com The process typically involves reacting the phenyl salicylate with the amine at temperatures above 150°C. google.com The resulting product is then dissolved, acidified, and often refluxed to ensure the hydrolysis of any side products before the final salicylamide is precipitated and recovered. google.com
In syntheses involving precursors with carbonyl functional groups, the interaction with amines can lead to the formation of Schiff bases as undesirable side products. epo.orggoogle.comgoogle.com This is a reversible reaction between an amine and a carbonyl compound (like an aldehyde or ketone) that forms a carbon-nitrogen double bond, known as an imine. youtube.com The formation of these Schiff bases reduces the yield of the desired salicylamide. To mitigate this, the reaction mixture is often acidified and refluxed during the workup process to hydrolyze the imine back to the amine and carbonyl compound, thereby recovering additional desired product. google.com
Conversely, salicylamides themselves can be designed to interact with carbonyl compounds in a controlled manner. For instance, chiral primary amine-salicylamides have been developed as effective organocatalysts. mdpi.com These bifunctional catalysts utilize the primary amine to form a transient enamine with an aldehyde (a carbonyl compound), while the salicylamide moiety can coordinate to the other reactant, such as a maleimide, through hydrogen bonding. This coordinated arrangement facilitates enantioselective conjugate additions, demonstrating a sophisticated application of the inherent reactivity between amine and carbonyl functionalities within the context of salicylamide structures. mdpi.com
Spectroscopic and Advanced Structural Characterization of N Allylsalicylamide and Its Derivatives
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a powerful, non-destructive analytical method used to identify functional groups and study molecular structures. researchgate.netnih.gov This is achieved by measuring the interaction of infrared radiation with the sample, which causes molecular vibrations at specific frequencies. tanta.edu.eg
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that provides a spectral fingerprint of a substance by measuring the absorption of infrared light by its molecular bonds. thermofisher.comatslab.com In the case of N-Allylsalicylamide and its derivatives, FT-IR analysis reveals characteristic absorption bands corresponding to its various functional groups.
Key vibrational modes for amides, such as this compound, include N-H stretching and bending, as well as C=O stretching. The N-H stretching vibrations of amines are typically observed in the range of 3700-3500 cm⁻¹. researchgate.net For amides specifically, symmetric and asymmetric N-H stretching bands appear around 3408 cm⁻¹ and 3525 cm⁻¹, respectively. tsijournals.com The C-H stretching modes are generally found between 3000 and 2850 cm⁻¹. researchgate.net
The amide I band, which is primarily due to the C=O stretching vibration, is a significant feature in the IR spectrum of these compounds and is typically observed between 1630 and 1660 cm⁻¹. wustl.edu Additionally, the amide II band, resulting from N-H deformation, is found in the region of 1520-1550 cm⁻¹. wustl.edu The presence of an allyl group introduces C=C stretching vibrations, which are also detectable.
Interactive Data Table: Characteristic FT-IR Peaks for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3700-3500 researchgate.net |
| Amide (N-H) | Symmetric Stretching | ~3408 tsijournals.com |
| Amide (N-H) | Asymmetric Stretching | ~3525 tsijournals.com |
| Alkane (C-H) | Stretching | 3000-2850 researchgate.net |
| Amide I (C=O) | Stretching | 1630-1660 wustl.edu |
| Amide II (N-H) | Bending (Deformation) | 1520-1550 wustl.edu |
| Alkene (C=C) | Bending | 1500-1400 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution. rsc.org It provides information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons of the aromatic ring, the amide N-H proton, and the protons of the allyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. rsc.org
The aromatic protons typically appear in the downfield region of the spectrum. The amide proton signal is also expected in this region. The protons of the allyl group (CH₂-CH=CH₂) will show characteristic splitting patterns due to their coupling with each other.
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ) in ppm |
| Aromatic Protons | 6.5 - 8.0 |
| Amide (N-H) Proton | 7.5 - 8.5 |
| Allyl (=CH-) | 5.8 - 6.0 |
| Allyl (=CH₂) | 5.1 - 5.3 |
| Allyl (-CH₂-) | ~4.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.
The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The carbons of the aromatic ring and the alkene carbons of the allyl group also have distinct chemical shifts. wisc.eduscribd.com
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons | 110 - 160 |
| Alkene (=CH-) | 130 - 140 |
| Alkene (=CH₂) | 115 - 125 |
| Allyl (-CH₂-) | 40 - 50 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to an excited state. matanginicollege.ac.inamazonaws.com This technique is useful for identifying chromophores, which are the parts of a molecule that absorb light. technologynetworks.com
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. matanginicollege.ac.in The salicylamide (B354443) moiety is the primary chromophore. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the presence of substituents. ncsu.edu
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π | Aromatic Ring | ~200-280 |
| n → π | Carbonyl Group | ~280-350 |
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netwikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to determine the crystal structure, including bond lengths, bond angles, and intermolecular interactions. muni.czdrawellanalytical.com
For this compound and its derivatives, single-crystal X-ray diffraction can provide definitive information about their solid-state structures. rsc.orgrsc.org This includes the planarity of the molecule, the conformation of the allyl group, and the nature of intermolecular hydrogen bonding involving the amide and hydroxyl groups. Such studies are crucial for understanding how these molecules pack in the solid state and how their structure influences their physical properties. mpg.deuzh.ch The analysis of the crystal structure can reveal details about the unit cell dimensions and the symmetry of the crystal lattice. libretexts.org
Mass Spectrometry Techniques (e.g., FT-ICR)
Mass spectrometry (MS) is a fundamental technique for the structural elucidation and confirmation of this compound and its derivatives. It provides precise information on the molecular weight and elemental composition, and its fragmentation patterns offer deep insights into the molecular structure.
High-Resolution Mass Spectrometry (HRMS), particularly utilizing techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR), is invaluable for confirming the structures of novel salicylamide derivatives. brazilianjournals.com.br The high accuracy of FT-ICR allows for the unambiguous determination of molecular formulas from measured mass-to-charge ratios (m/z). brazilianjournals.com.brd-nb.info For instance, in the characterization of new salicylamide compounds, FT-ICR has been used to confirm their molecular weights, lending crucial support to data obtained from other spectroscopic methods like NMR and IR. brazilianjournals.com.br
Different ionization methods can be employed depending on the derivative's nature. Fast Atom Bombardment (FAB) mass spectrometry has been used to identify the protonated molecular ion [M+H]⁺ of salicylamide derivatives, confirming their molecular mass. google.com For more complex structures, such as metal complexes of salicylamide-functionalized molecules, Electrospray Ionization (ESI) is commonly used. d-nb.info ESI-MS studies on such complexes have identified not only the primary complex ions but also adducts, such as sodium adducts [M+Na]⁺, which aid in the comprehensive characterization of the species in solution. d-nb.info
The analysis of fragmentation patterns is also a key aspect of mass spectrometry. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, a principle that is useful in the initial analysis of salicylamide derivatives. libretexts.orgrsc.org Characteristic fragmentation pathways, such as alpha cleavage common in amides, can help in piecing together the structure of the molecule. libretexts.org Advanced databases like mzCloud can assist in identifying compounds by comparing their experimental spectra against a library of high-resolution tandem mass spectra (MS/MS), even when the exact compound is not present in the library. mzcloud.org
A summary of ions observed in the mass spectrometric analysis of salicylamide derivatives is presented below.
| Derivative Type | Ionization Method | Observed Ion(s) | Significance |
| Salicylamide Derivatives | FAB | [M+H]⁺ | Confirms molecular weight google.com |
| Salicylamide Derivatives | HRMS (FT-ICR) | [M]⁺ | Confirms exact molecular formula brazilianjournals.com.br |
| Metal-Salicylamide Complexes | ESI | [M+Na]⁺, [M+H]⁺ | Confirms complex structure and identifies adducts d-nb.info |
Thermogravimetric Analysis and Thermal Decomposition Studies
Thermogravimetric analysis (TGA) is a crucial method for evaluating the thermal stability and decomposition behavior of this compound and its derivatives. celignis.com This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing data on decomposition temperatures, the presence of solvated molecules, and the composition of the final residue. eltra.comnetzsch.com
Studies on salicylamide, the parent compound, provide a baseline for understanding the thermal behavior of its derivatives. Thermogravimetry (TG) and derivative thermogravimetry (DTG) curves for salicylamide show that it is thermally stable up to approximately 190°C. akjournals.com Beyond this temperature, a rapid decomposition process occurs, leading to the formation of a carbonaceous residue, which then pyrolyzes at higher temperatures. akjournals.com
For salicylamide derivatives, TGA is used to determine thermal stability and to confirm composition. For example, in a study of an arylpiperazine salicylamide derivative solvate, TGA revealed a mass loss of 3.55% at a temperature below 85°C, corresponding precisely to the loss of a hemi-solvated methanol (B129727) molecule, with no further mass loss detected up to 200°C. mdpi.com This demonstrates the compound's stability after the initial desolvation. Similarly, TGA of a salicylamide-coordinated cobalt(III) complex showed an initial mass loss corresponding to a water molecule, followed by the main decomposition of the complex starting at 280°C and continuing to 330°C, ultimately leaving a metal oxide residue. rasayanjournal.co.in
The TGA experiment is typically run under an inert atmosphere (e.g., nitrogen) to study decomposition and pyrolysis, or under an oxidative atmosphere (e.g., air) to study oxidative degradation and determine ash content. celignis.comeltra.com The resulting TGA curve plots the percentage of remaining mass against temperature. The first derivative of this curve, the DTG curve, shows the rate of mass loss and helps to pinpoint the temperatures at which the most significant decomposition events occur. celignis.com
Table of Thermal Decomposition Data for Salicylamide and its Derivatives
| Compound | Technique(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Salicylamide | TG, DTG, DSC | Stable up to 190°C. First decomposition step (190-300°C) involves a mass loss of 97.7%. | akjournals.com |
| Arylpiperazine salicylamide derivative | TGA, DSC | Mass loss of 3.55% below 85°C (loss of 0.5 methanol molecule). Stable up to 200°C. | mdpi.com |
Advanced Spectroscopic Methods in Polymer Characterization
When this compound is polymerized, a suite of advanced spectroscopic and analytical techniques is required to characterize the resulting polymer's structure, morphology, and properties. technologynetworks.com These methods provide information from the molecular to the macroscopic level.
Spectroscopic Techniques:
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These are primary tools for confirming the polymer structure. FTIR is used to identify the presence of key functional groups and to confirm that the monomer's double bond has been consumed during polymerization. measurlabs.comcapes.gov.br ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's primary structure and tacticity. measurlabs.comresearchgate.net
Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly useful for analyzing non-polar bonds and can be used to study the polymer backbone and crystallinity. technologynetworks.commeasurlabs.com
Microscopic and Thermal Techniques:
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to investigate the morphology, surface topology, and microstructure of the polymer. numberanalytics.commdpi.com
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): As with the monomer, these thermal analysis methods are critical for polymers. TGA determines the thermal stability and degradation profile, while DSC is used to identify thermal transitions such as the glass transition temperature (T_g) and melting temperature (T_m), which are crucial for defining the material's service temperature and processing conditions. technologynetworks.comcapes.gov.br
Chromatographic Techniques:
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the standard method for determining the molecular weight distribution of a polymer, including the number-average molecular weight (M_n), weight-average molecular weight (M_w), and dispersity (Đ). measurlabs.commdpi.com This information is fundamental to understanding the polymer's physical and mechanical properties.
The combination of these techniques provides a comprehensive characterization of polymers derived from this compound, linking their molecular structure to their macroscopic properties. technologynetworks.comamazon.com
Computational Chemistry and Theoretical Investigations of N Allylsalicylamide Systems
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate electronic structure, molecular geometry, and reactivity. For N-Allylsalicylamide, these computational tools are invaluable for understanding its behavior at a molecular level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. github.iotuwien.ac.at It has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost, particularly for geometry optimizations. google.com The fundamental concept of DFT is that the energy of a system can be expressed as a functional of the electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. github.iotuwien.ac.at
The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to a local minimum on the potential energy surface. scm.com This is an iterative process where the forces on the nuclei are calculated, and the geometry is adjusted to minimize these forces until a stationary point is reached. tuwien.ac.atscm.com For this compound, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. These optimized geometries provide a crucial starting point for further analysis, such as electronic structure calculations and molecular dynamics simulations. The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, can influence the accuracy of the results. mdpi.com
Table 1: Common DFT Functionals and Basis Sets for Geometry Optimization
| Category | Examples | Description |
| DFT Functionals | B3LYP, PBE0, M06-2X | These hybrid functionals incorporate a portion of exact Hartree-Fock exchange, often leading to improved accuracy for a wide range of chemical systems. |
| Basis Sets | 6-31G(d,p), def2-SVP, cc-pVTZ | These sets of atomic orbitals provide the building blocks for constructing molecular orbitals. Larger basis sets generally offer greater accuracy at a higher computational cost. |
Understanding the electronic structure of this compound is key to predicting its chemical reactivity and intermolecular interactions. Two powerful analytical tools derived from quantum chemical calculations are Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis.
Frontier Molecular Orbitals (FMOs): FMO theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the distribution and energies of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack.
Table 2: Key Parameters from Electronic Structure Analysis**
| Parameter | Significance |
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |
| NBO Occupancies | Values close to 2 indicate strong Lewis-type interactions (bonds or lone pairs). wikipedia.org |
| NBO Donor-Acceptor Interactions | Quantify delocalization and hyperconjugative effects within the molecule. |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de It is calculated as the force exerted on a positive test charge at various points in the space around the molecule. uni-muenchen.de The MEP is typically visualized by mapping its values onto a constant electron density surface, using a color scale to represent different potential regions. uni-muenchen.deresearchgate.net
For this compound, the MEP map would highlight regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). researchgate.netresearchgate.net The negative potential is expected to be concentrated around the electronegative oxygen and nitrogen atoms of the amide and hydroxyl groups, indicating these are likely sites for electrophilic attack or hydrogen bond donation. Conversely, the regions around the hydrogen atoms, particularly the phenolic and amide protons, would exhibit positive potential, making them susceptible to nucleophilic attack. The MEP map provides a comprehensive visual guide to the molecule's reactive sites. uni-muenchen.de
Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular systems over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and interactions of molecules in a more realistic, dynamic environment. nih.govnih.gov
MD simulations are a powerful tool for studying the interactions between a ligand, such as this compound, and a biological target, typically a protein. nih.govrsc.org Starting from a docked complex, MD simulations can reveal how the ligand binds and unbinds from the protein's active site, the specific interactions that stabilize the complex, and the conformational changes that occur in both the ligand and the protein upon binding. nih.govresearchgate.net This dynamic information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.
A key application of MD simulations is to assess the stability of a protein-ligand complex. nih.govresearchgate.net By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe whether the ligand remains bound to the protein's active site or dissociates. The stability of the complex can be quantified by analyzing various parameters throughout the simulation, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the number and type of hydrogen bonds formed between the protein and ligand, and the interaction energy. A stable complex will generally exhibit low RMSD fluctuations and persistent key interactions over the course of the simulation. researchgate.netmdpi.com This analysis provides critical insights into the strength and durability of the protein-ligand interaction. nih.gov
Table 3: Parameters for Analyzing Stability of Biological Complexes in MD Simulations**
| Parameter | Description | Indication of Stability |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable RMSD values for the ligand and protein backbone suggest a stable complex. |
| Hydrogen Bonds | The number and persistence of hydrogen bonds between the protein and ligand. | Consistent formation of key hydrogen bonds indicates stable binding. |
| Interaction Energy | The non-bonded interaction energy (van der Waals and electrostatic) between the protein and ligand. | A consistently favorable (negative) interaction energy suggests a stable complex. |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Stable Rg values indicate that the protein maintains its overall fold upon ligand binding. |
Elucidation of Protein-Ligand Interaction Dynamics
In Silico Prediction and Docking Studies
Computational, or in silico, methodologies have become indispensable in modern chemical and pharmaceutical research. These techniques leverage computer simulations to model chemical systems, predict their properties, and screen for potential biological activity before undertaking expensive and time-consuming laboratory work. For a compound like this compound, in silico studies offer a powerful lens through which to investigate its chemical behavior and potential pharmacological relevance. Advances in these computational approaches have transformed drug discovery by enabling the rapid screening of vast compound libraries and the prediction of molecular interactions with biological targets. mdpi.com
Prediction of Chemical Reactivity and Stability
The chemical reactivity and stability of a molecule are fundamental properties that determine its suitability as a therapeutic agent. In silico prediction tools provide crucial insights into these characteristics by calculating various physicochemical parameters. lhasalimited.org Understanding a compound's stability is essential for predicting its shelf-life and potential degradation pathways, while reactivity data can hint at its metabolic fate and potential for interaction with biological molecules. lhasalimited.org
Computational models can predict a range of properties based on a molecule's structure. For this compound, predicted values for key descriptors have been compiled using computational tools, offering a theoretical profile of its behavior. epa.gov These predictions are derived from algorithms that analyze the compound's topology and elemental composition.
Table 1: Predicted Physicochemical Properties of this compound This table is generated based on data from computational models.
| Property | Predicted Value | Unit | Implication |
| Boiling Point | ~335 - 342 | °C | Indicates low volatility under standard conditions. |
| Melting Point | ~126 - 135 | °C | Solid at room temperature. |
| Water Solubility | ~1.10e-2 - 1.51e-2 | g/L | Suggests low to moderate solubility in aqueous environments. |
| LogKow (Octanol-Water Partition Coeff.) | ~1.97 - 1.98 | - | A measure of lipophilicity; this value suggests the compound can readily cross biological membranes. |
| pKa (Acidic) | 8.49 | - | The phenolic hydroxyl group is expected to be deprotonated at physiological pH greater than this value. |
| Vapor Pressure | ~1.70e-5 - 7.46e-5 | mmHg | Consistent with a stable, non-volatile solid. |
Source: Data derived from computational predictions. epa.gov
Quantum chemistry methods, such as Density Functional Theory (DFT), can further elucidate reactivity. scielo.org.mxresearchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. scielo.org.mx While specific DFT studies on this compound are not detailed in the surveyed literature, such methods could be applied to map its electron density, identify sites susceptible to nucleophilic or electrophilic attack, and model its reaction mechanisms. chemrxiv.org
Molecular Docking for Biological Target Prediction
Molecular docking is a premier computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or nucleic acid. jscimedcentral.comresearchgate.net The primary goal is to determine the preferred binding orientation and affinity of the ligand within a specific site on the target. jscimedcentral.com This process is foundational to structure-based drug design and helps to hypothesize a compound's mechanism of action. mdpi.comnih.gov
The docking process involves several key steps:
Preparation of Structures: Three-dimensional structures of both the ligand (this compound) and the potential protein targets are required. The protein structures are often obtained from databases like the Protein Data Bank (PDB). mdpi.com
Conformational Sampling: The algorithm explores various possible conformations of the ligand within the target's binding site, as well as potential flexibility of the protein itself. jscimedcentral.com
Scoring and Ranking: A scoring function is used to estimate the binding free energy for each generated pose. These scores are then used to rank the different binding modes, with lower energy scores typically indicating a more favorable interaction. researchgate.netnih.gov
By screening this compound against a library of clinically relevant proteins (e.g., kinases, proteases, receptors), molecular docking can identify which proteins are most likely to be its biological targets. nih.gov The analysis of the resulting docked complexes can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein binding. While molecular docking is a widely applied method for generating hypotheses about biological targets, specific studies detailing the docking of this compound against a panel of proteins were not identified in the reviewed literature.
Computational Approaches in Pharmacological Target Identification
Identifying the specific molecular target or targets of a compound is one of the most critical and challenging steps in drug discovery. researchgate.netnih.gov Computational approaches have become central to this effort, offering a range of strategies to predict and rationalize a compound's pharmacological interactions. gsconlinepress.com These methods go beyond single-target docking to integrate diverse datasets and employ sophisticated algorithms to infer relationships between chemical structures and biological activity. nih.govnih.gov
Target identification can be approached through several computational avenues:
Ligand-Based Methods: When the structure of a target is unknown, methods can rely solely on the ligand. One common technique is shape or pharmacophore similarity searching. This compound would be compared against large databases of compounds with known biological activities (e.g., ChEMBL). If it shares significant structural or electronic features with known inhibitors of a particular enzyme, that enzyme becomes a predicted target. psu.edu
Machine Learning and AI: Modern approaches utilize machine learning and artificial intelligence to build predictive models. chemrxiv.orggsconlinepress.com These models are trained on vast datasets of known chemical-protein interactions (CPIs). nih.gov By inputting the structure of this compound, these systems can predict a probability score for its interaction with thousands of different proteins, thereby generating a list of potential targets. nih.gov
These computational strategies provide a powerful framework for accelerating target discovery by prioritizing candidates for experimental validation. researchgate.net They enable researchers to move from a chemical structure to a testable biological hypothesis about its mechanism of action, significantly streamlining the early phases of drug development.
Biological Activity Research and Pharmacological Target Identification Pathways
Antimicrobial Activity Studies
The antimicrobial potential of salicylamide (B354443) derivatives has been evaluated against a range of bacterial and fungal pathogens. These studies indicate that while activity against Gram-negative bacteria is often limited, many derivatives show considerable efficacy against Gram-positive bacteria and various fungal strains.
Salicylanilides, a closely related class of compounds, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov Studies show that many salicylanilide (B1680751) derivatives are effective against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range. mdpi.comresearchgate.net In contrast, Gram-negative bacteria like Escherichia coli are generally much less susceptible to these compounds. mdpi.commdpi.com
For instance, certain salicylanilide 4-(trifluoromethyl)benzoates inhibit S. aureus and MRSA at MICs ≥ 0.49 μmol/L, whereas E. coli is significantly less affected. mdpi.commdpi.com Similarly, derivatives of salicylic (B10762653) acid and aliphatic amines are known for their antimicrobial activities. researchgate.net Sodium salts of n-alkylsalicylic acids have also shown potency against S. aureus. nih.gov While direct studies on N-Allylsalicylamide are scarce, a study on N-allyl quinoxaline (B1680401) derivatives reported antibacterial activity, with one compound showing inhibition zones of 12 mm and 11 mm against Staphylococcus aureus and Escherichia coli, respectively. researchgate.net
| Compound Class | Bacterial Strain | Reported Activity | Reference |
|---|---|---|---|
| Salicylanilide 4-(trifluoromethyl)benzoates | Staphylococcus aureus (including MRSA) | MIC ≥ 0.49 μmol/L | mdpi.com |
| Salicylanilide 4-(trifluoromethyl)benzoates | Escherichia coli | Much less susceptible than Gram-positive bacteria | mdpi.commdpi.com |
| Nonhalogenated Salicylanilides (e.g., 5-n-hexyl-salicylanilide) | Actinomyces viscosus | Higher activity than reference compounds like tribromsalan | nih.gov |
| N-allyl quinoxaline derivative (Compound 8c) | Staphylococcus aureus | Inhibition zone of 12 mm | researchgate.net |
| N-allyl quinoxaline derivative (Compound 8c) | Escherichia coli | Inhibition zone of 11 mm | researchgate.net |
The antifungal properties of salicylamide derivatives have been a subject of significant investigation. nih.gov A study of N-benzylsalicylamide derivatives found the most significant effects against filamentous fungi such as Trichophyton mentagrophytes, Aspergillus fumigatus, and Absidia corymbifera, with yeasts being generally less susceptible. nih.gov The most effective derivatives in this series exhibited MIC values of ≤ 7.8 µmol/L against T. mentagrophytes. nih.gov
Other research on S-acyl derivatives of N-alkylthiosalicylamides also reported marked in vitro antimycotic activity against Candida albicans and Trichophyton mentagrophytes. nih.gov Furthermore, N-Butyl-3-phenylsalicylamide and N-(4-hydroxyphenyl)-3-phenylsalicylamide have been identified as active antifungal agents, with the former showing high activity against Trichophyton mentagrophytes and the latter inhibiting Candida albicans in vitro. researchgate.net Some salicylaldehyde (B1680747) derivatives have also demonstrated notable activity against various yeast strains, including C. albicans and C. neoformans. mdpi.com
| Compound/Derivative Class | Fungal Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| N-(4'-Chlorobenzyl) salicylamides | Trichophyton mentagrophytes | ≤ 7.8 µmol/L | nih.gov |
| 2-(N-phenylcarbamoylmercapto)-N,n-heptylbenzamide | Candida albicans & Trichophyton mentagrophytes | Activity comparable to clotrimazole | nih.gov |
| N-(4-hydroxyphenyl)-3-phenylsalicylamide | Candida albicans | Inhibitory activity observed | researchgate.net |
| Salicylaldehyde derivative (Compound 6b) | Candida albicans SC5314 | 9.3 µg/mL | mdpi.com |
The mechanisms underlying the antibacterial action of salicylamides are multifaceted. One specific area of investigation has been their effect on sulfate-reducing bacteria (SRB), which are implicated in inflammatory bowel disease. jcu.cz A study found that certain salicylamide derivatives were potent inhibitors of intestinal SRB, with some compounds showing MIC values as low as 0.22 μM against Desulfovibrio piger. jcu.cz This suggests that inhibition of sulfate (B86663) reduction could be a key mechanism of action for these derivatives against specific bacterial populations. jcu.cz More broadly, it has been proposed that salicylanilides can act as protonophores, disrupting the proton gradient across bacterial cell membranes, which is essential for energy production. researchgate.net
Assessment of Antifungal Efficacy
Anticancer and Cytotoxic Activity Investigations
Salicylamide derivatives have emerged as a promising class of compounds in oncology research, with numerous studies demonstrating their ability to inhibit cancer cell growth and induce cell death through various mechanisms. mdpi.comresearchgate.netnih.gov
A significant body of research has highlighted the potent anti-leukemic activity of N-substituted salicylamides and salicylanilides. nih.govresearchgate.netnih.gov For example, a series of N-substituted-5- [(2,5-dihydroxybenzyl)amino]salicylamides showed broad-spectrum anticancer activity, with particular potency against leukemia cell lines. researchgate.netnih.gov One compound from this series demonstrated a growth inhibition of 99.65% against the HL-60 human leukemia cell line. researchgate.netnih.gov
The well-known anthelmintic drug niclosamide (B1684120), which is a salicylanilide, has been extensively studied for its anticancer effects. researchgate.netashpublications.org It has been identified as a potent agent that suppresses the viability of several acute myeloid leukemia (AML) cell lines, with IC50 values in the nanomolar range (e.g., 280 nM for HL-60), while showing a significant therapeutic window compared to normal bone marrow cells. ashpublications.org Similarly, other studies on hydroxynaphthanilides, which are structural analogs of salicylanilides, found that certain derivatives possess strong antiproliferative effects against the THP-1 human acute monocytic leukemia cell line. mdpi.com
A key mechanism behind the anticancer activity of salicylamide derivatives is their ability to modulate the cell cycle, often leading to cell cycle arrest and subsequent apoptosis. mdpi.comnih.gov The specific phase of arrest can depend on the compound's structure.
Some salicylanilide derivatives, such as IMD-0354, have been shown to induce cell cycle arrest in the G0/G1 phase in breast cancer and mastocytoma cell lines. mdpi.comresearchgate.net This G0/G1 arrest is often associated with the downregulation of key regulatory proteins like cyclin D and the phosphorylation of the retinoblastoma protein (pRb). researchgate.net Diallyl sulfide, a compound containing an allyl group, was also found to induce G0/G1 phase arrest in cervical cancer cells by increasing the expression of p21, p27, and p53, while decreasing levels of CDK2 and CDK6. nih.gov
Conversely, other salicylamide derivatives have been found to cause cell cycle arrest at the G2/M checkpoint. nih.govnih.gov For instance, novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives were shown to arrest the cell cycle in the G2/M phase in a dose-dependent manner by inhibiting tubulin polymerization. nih.govnih.gov The salicylamide derivative niclosamide was found to increase the population of DNA-damaged and apoptotic cells during the G1/S phase of the cell cycle in acute myeloid leukemia. ashpublications.orgresearchgate.net
| Compound/Derivative Class | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| IMD-0354 (Salicylanilide) | Breast Cancer (MCF-7, MDA-MB-231) | G0/G1 Phase Arrest | mdpi.comresearchgate.net |
| Niclosamide (Salicylanilide) | Acute Myeloid Leukemia (AML) | Increased DNA damage and apoptosis in G1/S phase | ashpublications.orgresearchgate.net |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamides | Breast Cancer (MCF-7) & Colon Cancer (Caco2) | G2/M Phase Arrest | nih.govnih.gov |
| Diallyl sulfide | Cervical Cancer (Ca Ski) | G0/G1 Phase Arrest | nih.gov |
| Hydroxynaphthanilide (Compound 2) | Leukemia (THP-1) & Breast Cancer (MCF-7) | G1 Phase Arrest | mdpi.com |
General Antineoplastic Effects
Salicylanilides, the chemical class to which this compound belongs, have garnered significant attention for their potential anticancer properties. hznu.edu.cn While research on this compound is not as extensive as on other members of its class, the known mechanisms of related compounds, such as niclosamide, illuminate potential research avenues.
The anticancer activity of salicylanilides is thought to be mediated through several mechanisms. hznu.edu.cn A primary proposed mechanism is the uncoupling of oxidative phosphorylation in the mitochondria of cancer cells, which disrupts cellular energy production and can lead to cell death. hznu.edu.cnwikipedia.org
Furthermore, salicylanilides have been shown to modulate critical signaling pathways that are often dysregulated in cancer. hznu.edu.cn These include, but are not limited to, the Wnt/β-catenin, mTORC1, STAT3, and NF-κB pathways. hznu.edu.cn Inhibition of these pathways can interfere with tumor growth, proliferation, and survival. citeab.comherts.ac.uk
Another significant target for some salicylanilides is the inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (TK EGFR). hznu.edu.cn By competing with ATP at the catalytic domain, these compounds can block downstream signaling that promotes cancer cell proliferation. hznu.edu.cn This mode of action is similar to that of established TK EGFR inhibitors like gefitinib (B1684475) and erlotinib. hznu.edu.cn The structural characteristics of salicylanilides may allow them to mimic key structural features of these known inhibitors. hznu.edu.cn
Table 1: Investigated Mechanisms of Anticancer Activity for the Salicylanilide Class
| Mechanism of Action | Description | Key Signaling Pathways/Targets |
|---|---|---|
| Mitochondrial Uncoupling | Disrupts the proton gradient across the inner mitochondrial membrane, impairing ATP synthesis and leading to energy depletion in cancer cells. hznu.edu.cn | Oxidative Phosphorylation (OXPHOS) hznu.edu.cn |
| Signaling Pathway Modulation | Inhibits various signaling cascades crucial for cancer cell proliferation, survival, and metastasis. hznu.edu.cn | Wnt/β-catenin, mTORC1, STAT3, NF-κB, Notch hznu.edu.cn |
| Tyrosine Kinase Inhibition | Blocks the activity of receptor tyrosine kinases, particularly EGFR, preventing downstream signaling. hznu.edu.cn | Epidermal Growth Factor Receptor (EGFR) hznu.edu.cn |
Antiviral Research Pathways
The antiviral potential of salicylanilides is an active area of investigation, with research suggesting a host-oriented mechanism that could be effective against a broad range of viruses.
Inhibition of pH-Dependent Viral Infections (e.g., Human Rhinoviruses, Influenza)
Many viruses, including human rhinoviruses (the primary cause of the common cold) and influenza virus, rely on the acidic environment of endosomes to enter host cells. wikipedia.orgguidetopharmacology.orgmims.com Research on the salicylanilide niclosamide has demonstrated its ability to inhibit infection by these pH-dependent viruses. wikipedia.org Niclosamide was identified as a potent inhibitor of human rhinovirus (HRV) infection and was also shown to be effective against influenza A virus. wikipedia.org This inhibitory action is not directed at the virus itself but rather at a host cell mechanism, making it a host-directed antiviral approach. wikipedia.org This suggests a potential pathway for this compound to be explored for similar broad-spectrum antiviral activities against viruses that utilize a pH-dependent entry mechanism. wikipedia.orgnih.gov
Exploration of Proton Carrier Mode-of-Action (for salicylanilides like niclosamide)
The antiviral and anthelmintic effects of salicylanilides like niclosamide are linked to their function as protonophores, or proton carriers. wikipedia.orgwikidata.org These lipophilic weak acids can transport protons across biological membranes, dissipating the proton motive force (PMF). wikidata.orgnih.govuni.lu This action effectively uncouples the electron transport chain from ATP synthesis. nih.gov In the context of antiviral activity, this proton-carrying ability allows niclosamide to neutralize the acidic pH inside endolysosomal compartments without directly inhibiting the vacuolar H+-ATPase (V-ATPase) pump. wikipedia.org This specific mode of action distinguishes it from other agents that raise endosomal pH, such as chloroquine. wikipedia.org
Targeting Acidified Endosomes
The process of endosomal acidification is a crucial step for the entry of many enveloped viruses. uni.lunih.gov After a virus is taken into a cell via endocytosis, the endosome matures and its internal pH drops, a process driven by the V-ATPase proton pump. nih.govalz.org This acidic environment triggers conformational changes in viral proteins, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral genome into the cytoplasm. usc.edumdpi.com
By acting as proton carriers, salicylanilides like niclosamide directly target these acidified endosomes. wikipedia.org They shuttle protons out of the endosome, neutralizing its internal pH. wikipedia.org This prevents the necessary acid-activated step in the viral entry process, effectively trapping the virus within the endosome and blocking infection. wikipedia.orgusc.edu This mechanism provides a broad-spectrum antiviral strategy, as it targets a common host pathway utilized by a wide array of pH-dependent viruses. wikipedia.orguni.lu
Table 2: Antiviral Research Pathways for Salicylanilides
| Research Pathway | Description | Example Viruses |
|---|---|---|
| Inhibition of pH-Dependent Viral Entry | Prevents viruses from entering host cells by neutralizing the acidic environment required for viral fusion and uncoating. wikipedia.org | Human Rhinoviruses, Influenza Virus wikipedia.org |
| Proton Carrier Mechanism | Acts as a protonophore to transport protons across endosomal membranes, dissipating the pH gradient. wikipedia.orguni.lu | pH-dependent viruses wikipedia.org |
| Targeting of Acidified Endosomes | Directly interferes with the low-pH environment of late endosomes, a critical site for the entry of many viruses. wikipedia.orguni.lu | Enveloped viruses requiring acid activation usc.edu |
Neuroprotective and Central Nervous System (CNS) Related Activities
Application in Alzheimer's Disease Research
The exploration of small molecules for neurodegenerative diseases like Alzheimer's is an intense area of research. cardiff.ac.uk Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of tau protein. cardiff.ac.uk Therapeutic strategies often focus on clearing these aggregates, reducing neuroinflammation, and protecting neurons from damage. mdpi.comuni.lu
While direct research linking this compound to Alzheimer's disease is limited, related salicylanilide compounds have been noted for their biological activities that could be relevant to neuroprotection. For instance, the salicylanilide niclosamide has been shown to be a potent activator of PINK1, a kinase involved in mitochondrial quality control, which is a pathway implicated in neurodegenerative disorders. nih.gov Additionally, some studies have investigated salicylanilide derivatives for their ability to inhibit cholinesterases, enzymes that are targets for some current Alzheimer's medications. Given the diverse biological activities of the salicylanilide scaffold, investigating the potential neuroprotective effects of this compound in the context of Alzheimer's disease represents a possible, albeit speculative, future research direction.
Table 3: Mentioned Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 67048 |
| Niclosamide | 4477 usc.edu |
| Gefitinib | 123631 |
| Erlotinib | 176870 mdpi.com |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). opcw.orgscielo.org.co The inhibition of AChE increases the levels and duration of acetylcholine in the synaptic cleft, a primary strategy for the symptomatic treatment of Alzheimer's disease (AD). nih.govinformaticsjournals.co.in The cholinergic hypothesis of AD posits that cognitive decline is associated with the loss of cholinergic neurons and subsequent acetylcholine deficiency. informaticsjournals.co.in Consequently, AChE inhibitors (AChEIs) are a major class of drugs used to manage mild to moderate AD. nih.govgov.bc.ca
Currently approved AChEIs like donepezil, rivastigmine, and galantamine work by reversibly binding to the enzyme, thus preventing acetylcholine's hydrolysis. nih.gov Research into new AChEIs continues, with many natural and synthetic compounds being investigated for their potential to offer improved efficacy or fewer side effects. scielo.org.coinformaticsjournals.co.in The evaluation of a compound's AChE inhibitory activity is typically conducted through in vitro enzymatic assays, such as Ellman's method, which measures the product of the enzymatic reaction. scielo.org.co The potency is often expressed as the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the inhibitor required to reduce enzyme activity by 50%. scielo.org.co
Inhibition of Aβ Aggregation (Self- and Cu²⁺-induced)
The aggregation of the amyloid-beta (Aβ) peptide is considered a central event in the pathogenesis of Alzheimer's disease. nih.gov Aβ peptides, particularly the Aβ42 isoform, self-assemble into soluble oligomers, protofibrils, and eventually insoluble fibrils that form amyloid plaques in the brain. mdpi.combiomolther.org These aggregates, especially the soluble oligomeric forms, are believed to be the most neurotoxic species. nih.gov Therefore, inhibiting the aggregation of Aβ is a prominent therapeutic strategy being explored for AD. nih.govmdpi.com
Numerous small molecules, peptides, and natural compounds are being investigated for their ability to interfere with this process. biomolther.orgmdpi.com These inhibitors may act through various mechanisms, such as binding to Aβ monomers to prevent their assembly, stabilizing non-toxic conformations, or disaggregating pre-formed fibrils. mdpi.combiomolther.org The presence of biometals, particularly copper (Cu²⁺), can promote Aβ aggregation and the generation of reactive oxygen species, adding another layer of complexity. mdpi.com Compounds that can both chelate copper and inhibit Aβ aggregation are of significant interest. The efficacy of potential inhibitors is often evaluated using in vitro assays like the Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils. nih.govbiomolther.org
Antioxidant Activities and Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathology of numerous neurodegenerative diseases. nih.govmdpi.com The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, high content of polyunsaturated fatty acids susceptible to lipid peroxidation, and relatively modest antioxidant defenses. nih.govnih.gov In conditions like Alzheimer's disease, oxidative stress is linked to neuronal damage and the exacerbation of other pathological hallmarks like Aβ aggregation. scielo.org.co
Antioxidants can counteract this damage by neutralizing free radicals. nih.gov Cellular antioxidant defense mechanisms are regulated by complex signaling pathways, a key one being the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. frontiersin.orgmdpi.com When activated, the Nrf2 transcription factor moves to the nucleus and initiates the expression of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT). mdpi.comfrontiersin.orgmdpi.com Phytochemicals and synthetic compounds that can activate the Nrf2 pathway are considered promising for neuroprotection. mdpi.comfrontiersin.org The antioxidant potential of a compound is assessed through various assays that measure its ability to scavenge free radicals or to upregulate cellular antioxidant enzymes. scielo.org.conih.gov
Anti-neuroinflammatory Effects
Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes in the central nervous system, is increasingly recognized as a critical component in the progression of neurodegenerative diseases. nih.govmdpi.com While acute inflammation is a protective response, chronic activation of microglia leads to the sustained release of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen and nitrogen species. mdpi.commdpi.com This prolonged inflammatory state contributes to neuronal dysfunction and death. mdpi.comresearchgate.net
Targeting neuroinflammation is therefore a viable therapeutic avenue. nih.govmdpi.com The anti-inflammatory effects of compounds are often studied in cell culture models, typically using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells to induce an inflammatory response. mdpi.commdpi.com The effectiveness of a compound is measured by its ability to reduce the production of inflammatory markers. Key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway, are often investigated to understand the mechanism of action. mdpi.comresearchgate.net Inhibition of NF-κB activation prevents the transcription of many pro-inflammatory genes. mdpi.com
Biometal Chelating Abilities in Neurological Contexts
The dysregulation of biometal homeostasis, particularly of iron, copper, and zinc, is implicated in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.comnih.govfrontiersin.org These metals are essential for normal brain function but can become neurotoxic when their concentrations are imbalanced. mdpi.comfrontiersin.org For instance, iron and copper can participate in Fenton reactions, generating highly toxic hydroxyl radicals and contributing to oxidative stress. mdpi.comfrontiersin.org Furthermore, these metal ions can bind to proteins like Aβ, promoting their aggregation and toxicity. mdpi.comfrontiersin.org
Metal chelation therapy aims to restore metal homeostasis by using agents that can bind to these excess metal ions, preventing them from participating in harmful reactions and facilitating their removal. nih.govnih.gov An ideal chelator for neurological diseases would be able to cross the blood-brain barrier, selectively bind to the pathologically relevant metal ions without depleting essential metal stores, and redistribute them or promote their clearance. nih.govnih.gov Compounds with these properties are often referred to as metal-protein attenuating compounds (MPACs). mdpi.com The investigation of a compound's chelating ability involves studying its interaction with various metal ions using techniques like spectrophotometry or assessing its ability to inhibit metal-induced protein aggregation or oxidative damage. frontiersin.org
Methodologies for Pharmacological Target Identification
Chemical Probe Approaches (e.g., Compound-centered Chemical Proteomics, Activity-based Protein Profiling)
Identifying the specific protein targets of a bioactive small molecule is a crucial step in drug discovery and in understanding its mechanism of action. nih.govunimib.it Chemical probe-based approaches are powerful tools for this purpose. nih.govscienceopen.com These methods typically involve modifying the small molecule of interest into a "probe" by attaching a reporter tag (like biotin (B1667282) or a fluorophore) and sometimes a reactive group, without significantly altering its biological activity. nih.gov
Compound-centered Chemical Proteomics (CCCP) , also known as affinity-based protein profiling, uses an immobilized version of the chemical probe as "bait" to capture its binding partners from a cell or tissue lysate. unimib.itscienceopen.com The probe, linked to a solid support like beads, is incubated with the proteome. Proteins that bind to the probe are isolated, separated, and then identified using mass spectrometry. This approach is unbiased and can identify direct binding targets from a complex protein mixture. unimib.it
Activity-based Protein Profiling (ABPP) is a functional proteomic technology that uses chemical probes to target specific enzyme families based on their catalytic activity. sioc-journal.cnnih.gov ABPP probes are typically small molecules that contain a reactive group ("warhead") that covalently binds to the active site of an enzyme, and a reporter tag for detection. nih.govnih.gov This method provides a direct readout of the functional state of enzymes in their native environment, as the probe only labels active enzymes. nih.govuniversiteitleiden.nl ABPP is highly effective for profiling enzyme activity across entire families and for determining the selectivity of enzyme inhibitors in complex biological systems. sioc-journal.cnplos.orgrsc.org
Non-Probe Approaches (e.g., Biophysical Methods, Omics-based Strategies)
Non-probe or label-free approaches are pivotal in modern target identification as they study the interaction between a small molecule and its protein targets in their native state. nih.govmdpi.com This avoids the potential for synthetic modification (e.g., adding a biotin or fluorescent tag) to interfere with the compound's intrinsic binding activity. mdpi.com These methods rely on detecting changes in the biophysical properties of proteins upon ligand binding. frontiersin.orgdrugtargetreview.com
Biophysical Methods
The interaction of a compound like this compound with a protein can alter the protein's stability, conformation, or other physical characteristics. frontiersin.org Techniques that measure these changes can identify direct binding partners from a complex cellular lysate. Key methods include:
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability increases when it binds to a ligand. In a hypothetical CETSA experiment for this compound, cell lysates or intact cells would be treated with the compound, heated to various temperatures, and the remaining soluble protein quantified. Target proteins would show increased stability (i.e., remain in solution at higher temperatures) compared to untreated controls. drugtargetreview.com
Limited Proteolysis (LiP-MS): Protein-ligand binding can alter a protein's conformation, changing its susceptibility to digestion by proteases. LiP coupled with mass spectrometry (MS) analyzes peptide fragments to identify which proteins are protected from proteolysis by the compound, thus revealing them as binding targets. nih.gov This method could map the specific binding sites of this compound on its target proteins.
Omics-Based Strategies
Omics technologies provide a global, unbiased view of cellular changes in response to a compound. By analyzing the entire complement of transcripts (transcriptomics), proteins (proteomics), or metabolites (metabolomics), researchers can infer the pathways and targets affected by this compound. nih.govnih.gov For instance, treating cells with this compound and comparing their proteomic or metabolic profiles to untreated cells can highlight significant perturbations, pointing toward the compound's mechanism of action. nih.gov The Connectivity Map (CMAP) is a powerful omics-based computational tool that compares the gene expression signature of a compound-treated cell line to a database of signatures from known drugs, which can help predict a mechanism of action. nih.gov
| Method | Principle | Application for this compound |
|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Identifies direct binding targets in cell lysates or intact cells by detecting increased protein stability upon heating. |
| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Ligand binding alters protein conformation, protecting it from protease digestion. | Reveals direct targets by identifying proteins with altered proteolytic patterns after treatment. |
| Omics Profiling (Proteomics, Metabolomics) | A compound induces global changes in protein or metabolite levels, reflecting its impact on cellular pathways. | Provides a systems-level view of the pathways modulated by the compound to infer its mechanism and potential targets. |
Drug Affinity Responsive Target Stability (DARTS)
Drug Affinity Responsive Target Stability (DARTS) is a prominent label-free method for identifying the protein targets of small molecules. nih.gov The technique is founded on the principle that a protein, when bound by a small molecule ligand, becomes more structurally stable and thus more resistant to degradation by proteases. nih.gov This approach is particularly valuable because it uses the native, unmodified compound, ensuring that the observed interactions are authentic and not an artifact of a chemical tag. nih.gov
The DARTS workflow involves the following key steps:
Incubation: A complex protein mixture, such as a total cell lysate, is incubated with the small molecule of interest (e.g., this compound). A control sample is incubated with a vehicle (like DMSO).
Limited Proteolysis: Both samples are treated with a protease (e.g., pronase or subtilisin) for a limited time. The protease digests proteins that are not protected by ligand binding.
Analysis: The resulting protein fragments are separated by SDS-PAGE. Proteins that were stabilized by binding to the small molecule will appear as more intense bands in the treated sample compared to the control. These specific bands can then be excised and identified using mass spectrometry.
While no studies have been published applying DARTS to this compound specifically, this method has been successfully used to identify targets for other bioactive compounds, including salicylamide derivatives. For example, a combined strategy involving DARTS and mass spectrometry was used to identify signal transducer and activator of transcription 3 (STAT3) as a direct target of the natural product narciclasine. nih.gov Similarly, the targets of nitazoxanide, another salicylamide derivative, were investigated using a combination of affinity chromatography and DARTS, which identified six potential candidate proteins. researchgate.net These examples demonstrate the utility of DARTS as a robust method for discovering the direct molecular interactors of this compound in an unbiased manner.
Integrated Multi-Omics Analysis for Target Discovery
While single-omics approaches are powerful, integrating data from multiple omics layers—such as genomics, transcriptomics, proteomics, and metabolomics—provides a more comprehensive and holistic understanding of a compound's biological effects. nih.govmdpi.com Integrated multi-omics analysis can reveal the complex interplay between different cellular components and uncover causal relationships between drug action and phenotype that might be missed by a single-omics study. nih.govmdpi.com
For this compound, an integrated multi-omics approach could involve:
Data Acquisition: Treating a relevant cell line (e.g., a cancer cell line where salicylamides have shown activity) with this compound and collecting data across multiple omics platforms (e.g., RNA-seq for transcriptomics, quantitative mass spectrometry for proteomics, and LC-MS for metabolomics).
Data Integration and Network Analysis: Computational tools are used to integrate these diverse datasets. frontiersin.org This can involve building networks that connect changes in gene expression to changes in protein abundance and downstream metabolic shifts. arxiv.org This approach can identify key nodes and pathways that are centrally perturbed by the compound.
Target Hypothesis Generation: By mapping the interconnected changes, researchers can formulate hypotheses about the primary targets and mechanisms of action. For example, if this compound treatment leads to the downregulation of specific transcripts, a decrease in the corresponding protein levels, and an accumulation of upstream metabolites, it would strongly suggest that the compound targets a key enzyme in that pathway.
A case study illustrating this approach is the investigation of the OGT inhibitor OSMI-1. Researchers used a combination of RNA-seq, methylated RNA immunoprecipitation sequencing (MeRIP-seq), and RNA immunoprecipitation (RIP-seq) to identify that OSMI-1 treatment affected the m6A modification of the transcription factor SOX4, identifying it as a downstream target regulated by the drug's activity. researchgate.net Such an integrated strategy would be highly effective in deconvoluting the complex biological response to this compound and identifying high-confidence therapeutic targets. nih.gov
In Silico Ligand-Receptor Interaction Analysis
In silico, or computational, methods are essential for predicting and analyzing the interactions between a ligand like this compound and its potential protein targets at a molecular level. frontiersin.orgfrontiersin.org These approaches are often used to screen large virtual libraries of proteins for potential binding partners or to refine and understand the binding mode of a compound to a known target.
Molecular Docking
Molecular docking is a primary in silico technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. frontiersin.orgnih.gov The process involves:
Structure Preparation: Obtaining the 3D structures of the ligand (this compound) and potential protein targets. If a protein's crystal structure is unavailable, a model can be generated through homology modeling.
Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose, which estimates the binding free energy.
Analysis: The results are analyzed to identify the most stable binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
This method could be applied to this compound by docking it against a library of known cancer targets or proteins identified through other methods like DARTS or multi-omics analysis. For example, studies on N-alkyl gallamides used molecular docking to analyze their interactions with target proteins associated with breast cancer, helping to identify the most promising derivatives. nih.gov
Molecular Dynamics (MD) Simulations
Following docking, molecular dynamics simulations can provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms in the complex over time, allowing researchers to assess the stability of the predicted binding pose and observe how the protein might change its conformation to accommodate the ligand. nih.gov This provides deeper insight into the binding mechanism and the energetic contributions of specific amino acid residues to the interaction.
| Method | Description | Purpose in this compound Research |
|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein's active site. | To screen potential protein targets and predict the binding mode of this compound. |
| Molecular Dynamics (MD) | Simulates the motion of the ligand-protein complex over time. | To validate the stability of the docked pose and analyze the dynamics of the interaction. |
Applications of N Allylsalicylamide and Its Derivatives in Materials Science and Polymer Chemistry
N-Allylsalicylamide as a Monomer or Building Block for Polymer Synthesis
The presence of a polymerizable allyl group allows this compound to serve as a monomer, a fundamental building block for constructing larger polymer chains. nih.gov This capability opens up avenues for creating polymers with tailored properties, where the inherent functionalities of the salicylamide (B354443) moiety are incorporated into the macromolecular architecture.
Investigation of Polymerization Mechanisms
The polymerization of allyl monomers like this compound is characteristically challenging. Free-radical polymerization, a common method, often proceeds at a slow rate and typically results in polymers with low molecular weights. chem960.com This behavior is attributed to a process known as degradative chain transfer, where a hydrogen atom is abstracted from the methylene (B1212753) group adjacent to the double bond (the allylic position). The resulting allylic radical is less reactive and tends to terminate the growing polymer chain prematurely through radical coupling reactions. chem960.com
Despite these challenges, several strategies can be employed to polymerize N-allylamide and related N-vinylamide monomers:
Free-Radical Polymerization : This method can be used to produce homopolymers or copolymers. For instance, N-vinylamides have been successfully polymerized via free-radical polymerization to create materials for biomedical applications and as kinetic hydrate (B1144303) inhibitors. wikidata.orgwikidata.orgwikipedia.org High molecular weight poly(N-vinylamides) have been achieved through inverse emulsion polymerization, a technique that can overcome the issue of gel formation in conventional solution polymerization. sigmaaldrich.com
Controlled Radical Polymerization : Techniques like organotellurium-mediated radical polymerization (TERP) have been shown to control the polymerization of acyclic N-vinylamides, yielding polymers with well-defined molecular weights and low dispersity. nih.govnih.gov This level of control is crucial for designing polymers with precise architectures.
Copolymerization : this compound can be copolymerized with other vinyl monomers. This approach allows for the incorporation of the functional salicylamide unit into a variety of polymer backbones, tuning the final properties of the material. The reactivity ratios of the comonomers are a critical factor in controlling the composition of the resulting copolymer. cenmed.com
Isomerization : Transition-metal complexes, such as those involving rhodium, ruthenium, or nickel, can catalyze the isomerization of N-allylamides to N-propenylamides. uni.lutci-chemical-trading.com This transformation creates an enamide structure which can be a valuable intermediate for further chemical modifications.
Design and Preparation of Functional Polymers (e.g., N-vinylamide derivatives)
The molecular structure of this compound is ideal for designing functional polymers. The salicylamide group imparts specific functionalities that can be harnessed for various applications. Poly(N-vinylamide) derivatives, a class of polymers structurally related to those that could be synthesized from this compound, have been extensively studied for their potential in biomedical fields due to their low toxicity compared to analogous poly(acrylamide)s. wikidata.org
Key strategies for designing functional polymers from this compound include:
Harnessing Inherent Functionality : The hydroxyl and amide groups of the salicylamide moiety can participate in hydrogen bonding. This interaction is significant for creating materials like multilayered films through layer-by-layer assembly with other polymers like tannic acid. wikidata.org
Copolymerization for Tailored Properties : By copolymerizing this compound with other monomers, such as N-vinylformamide (NVF) or N-vinylcaprolactam (PVCap), it is possible to create materials with combined properties. wikidata.orgwikipedia.org For example, incorporating oligo(ethylene glycol) chains into poly(N-vinylamide) derivatives can induce thermosensitive behavior, leading to applications as kinetic hydrate inhibitors in the oil and gas industry. wikidata.orgfishersci.fi
Post-Polymerization Modification : Polymers containing N-vinylformamide units can be hydrolyzed under acidic or basic conditions to yield polyvinylamine, a cationic polymer. cenmed.comsigmaaldrich.com A similar strategy could be applied to copolymers of this compound and NVF, creating a functional polymer with both salicylamide groups and primary amine groups. These amine groups are valuable for their pH responsiveness, metal-binding capacity, and ability to form polyelectrolyte complexes. cenmed.com
Integration into Functional Materials and Nanomaterials
The unique properties of polymers derived from this compound make them suitable for integration into a range of advanced functional materials, from polymer-supported systems to precisely controlled nanostructures.
Synthesis of Allyl-Crown Compounds and Polymer-Supported Systems
One of the most promising applications of this compound derivatives is in the creation of polymer-supported crown ethers. Crown ethers are macrocyclic molecules with a unique ability to selectively bind specific metal cations, but their high cost can limit large-scale industrial use. fishersci.ca Attaching these complexing agents to a polymer backbone provides a practical solution by making them reusable. fishersci.cauni.lu
Research has demonstrated that derivatives like 3-allylsalicylaldehyde can be converted into diallyl-substituted macrocyclic crown diamides. fishersci.cadpi.qld.gov.au The allyl groups in these structures serve as crucial handles for grafting the crown ether molecule onto a polymer support. fishersci.cauni.lu This immobilization facilitates the retrieval and recycling of the catalyst or complexing agent, making processes more economical and sustainable. fishersci.ca Various methods have been developed to bind crown ethers to polymer supports, including attachment to crosslinked polystyrenes. thermofisher.com
Development of Functional Polymer Materials through Nanostructure Control
Controlling the architecture of polymer materials at the nanoscale is a powerful strategy for creating advanced functional materials with enhanced properties. sigmaaldrich.comnih.gov The goal is to arrange the functional components—in this case, the salicylamide or derivative groups—into well-defined structures to optimize their collective performance.
Several techniques can be employed to achieve nanostructure control in polymers derived from this compound:
Self-Assembly of Block Copolymers : Synthesizing block copolymers where one block is derived from this compound and the other is a different polymer can lead to microphase separation. This process results in the formation of ordered nanodomains (e.g., spheres, cylinders, lamellae), effectively concentrating the functional salicylamide groups within specific nanoscale regions. wikipedia.org
Radiation Grafting : This technique can be used to graft polymer chains onto existing surfaces or into latent ion tracks in a polymer film. sigmaaldrich.comwikipedia.org For example, this compound could be grafted onto a hydrophobic polymer matrix, creating a nanocomposite material that combines structural stability with the specific functionality imparted by the salicylamide groups. sigmaaldrich.com This method is particularly useful for combining chemically distinct polymers that would not normally mix. sigmaaldrich.com
Template-Based Synthesis : Using solid templates with defined nanopores or channels allows for the growth of polymer nanostructures with controlled size and shape. sigmaaldrich.com This method could be used to create nanofibers or nanotubes composed of this compound-based polymers, leading to materials with high surface area and tailored functionality.
Research on Structure-Application Relationships in Advanced Materials
The development of advanced materials is fundamentally based on understanding the relationship between a molecule's structure and the resulting material's properties and applications. fishersci.caresearchgate.netalfa-chemistry.com this compound is a prime example of how molecular design can lead to multifunctional polymers. The distinct chemical moieties within the monomer each contribute to the final performance of the material.
The Allyl Group (-CH₂-CH=CH₂) : This is the key to polymerization, providing the reactive double bond necessary for chain growth. nih.gov It also serves as a versatile chemical handle for post-polymerization modification or for grafting the molecule onto other structures, such as polymer-supported crown ethers. fishersci.cauni.lu
The Amide Group (-C(O)NH-) : This group is a strong hydrogen-bond donor and acceptor, which significantly influences the polymer's physical properties, such as solubility, thermal stability, and adhesion. wikidata.org The ability to form intermolecular hydrogen bonds is crucial for the self-assembly of polymers into ordered structures and for the formation of multilayered films. wikidata.org Furthermore, related amide groups in poly(N-vinylamides) can be hydrolyzed to create amine functionalities, expanding the potential applications. cenmed.com
The Salicyl Group (Aromatic Ring + -OH) : The aromatic ring provides rigidity to the polymer backbone and can participate in π-π stacking interactions, contributing to the material's mechanical and thermal properties. The phenolic hydroxyl group is a hydrogen-bond donor and a potential site for metal chelation or further chemical functionalization. The catechol-like structure (an aromatic ring with hydroxyl groups) is known to impart strong adhesive properties, a feature that could be explored in materials derived from this compound. nih.gov
By strategically combining these structural elements through synthesis and processing, researchers can create a diverse range of advanced materials. The interplay between the monomer's structure, the polymerization method, and the control over the final nanostructure allows for the rational design of functional polymers for applications spanning from catalysis and separation technologies to biomedical devices and smart materials. fishersci.caresearchgate.net
Q & A
Q. What ethical guidelines apply to preclinical studies involving this compound, particularly in animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies, including sample size justification (power analysis) and humane endpoints. Obtain IACUC approval for protocols. Report adverse events (e.g., hepatotoxicity via ALT/AST levels) and include histopathology data in supplementary materials .
Q. How should researchers critically evaluate conflicting toxicity profiles of this compound in existing literature?
- Methodological Answer : Perform systematic reviews using PRISMA guidelines. Assess study quality via GRADE criteria, focusing on dose ranges, exposure duration, and model relevance (e.g., zebrafish vs. rodents). Use funnel plots to detect publication bias. Reanalyze raw data if accessible, applying Bayesian meta-analysis for uncertainty quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
